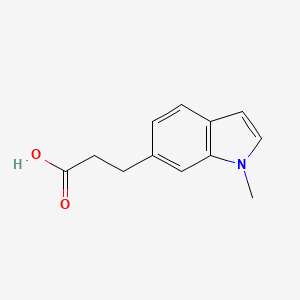

3-(1-Methylindol-6-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

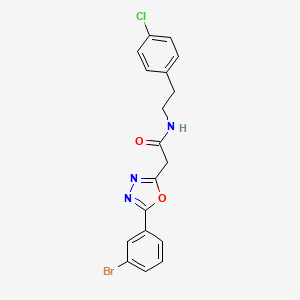

3-(1-Methylindol-6-yl)propanoic acid is a compound with the CAS Number: 7479-20-1 . It has a molecular weight of 203.24 . The compound is stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO2/c1-13-8-9 (6-7-12 (14)15)10-4-2-3-5-11 (10)13/h2-5,8H,6-7H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 124-126 degrees Celsius .Mecanismo De Acción

Target of Action

3-(1-Methylindol-6-yl)propanoic acid, an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Indole derivatives, including this compound, are known to influence various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It is known that the synthesis of indole derivatives can be influenced by various factors .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tryptophan has several advantages for lab experiments, including its availability and its role in protein synthesis. However, 3-(1-Methylindol-6-yl)propanoic acid has several limitations, including its low solubility in water and its susceptibility to oxidation.

Direcciones Futuras

For the study of 3-(1-Methylindol-6-yl)propanoic acid include the investigation of its role in the gut-brain axis and its potential therapeutic applications for neurological disorders such as depression and anxiety. Additionally, the study of this compound's role in the immune system and its potential use as an immunomodulatory agent is an area of active research. Finally, the development of new methods for the synthesis of this compound and its derivatives is an area of ongoing research.

Métodos De Síntesis

Tryptophan can be synthesized through several pathways, including the shikimate pathway and the de novo pathway. The shikimate pathway is the primary pathway for the synthesis of 3-(1-Methylindol-6-yl)propanoic acid in plants and bacteria. In contrast, the de novo pathway is the primary pathway for the synthesis of this compound in animals. The de novo pathway involves several enzymatic steps that convert precursors such as chorismate and anthranilate into this compound.

Aplicaciones Científicas De Investigación

Tryptophan has several scientific research applications, including the study of protein synthesis, neurotransmitter production, and the immune system. Tryptophan is a precursor for the synthesis of serotonin, which is a neurotransmitter that regulates mood, sleep, and appetite. Tryptophan depletion has been linked to several neurological disorders, including depression and anxiety. Additionally, 3-(1-Methylindol-6-yl)propanoic acid has been shown to modulate the immune response by regulating the production of cytokines.

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, corrosive to metals, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Propiedades

IUPAC Name |

3-(1-methylindol-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-7-6-10-4-2-9(8-11(10)13)3-5-12(14)15/h2,4,6-8H,3,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXSIFOIGVFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950768.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone](/img/structure/B2950769.png)

![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)

![N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950778.png)

![Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2950779.png)

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2950781.png)

![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)

![Methyl 3-[(4-chlorophenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)